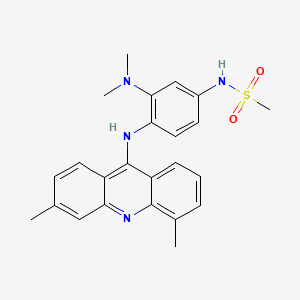
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole is an organogermanium compound characterized by its unique structure, which includes a germanium atom bonded to two oxygen atoms and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole typically involves the reaction of germanium tetrachloride with 2,2-dimethyl-1,3-propanediol and diphenylmagnesium. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce a variety of functionalized germanium compounds .
Scientific Research Applications
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of phenyl groups can enhance its ability to interact with biological membranes and proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar structure but lacks the germanium atom.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Contains phenyl groups but has a different core structure.
Uniqueness
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and coordination chemistry .
Properties
CAS No. |
104284-18-6 |
|---|---|
Molecular Formula |
C16H16GeO2 |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
2,2-dimethyl-4,5-diphenyl-1,3,2-dioxagermole |
InChI |
InChI=1S/C16H16GeO2/c1-17(2)18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
OUSBXCHJZAAGSU-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


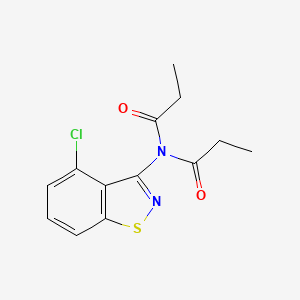
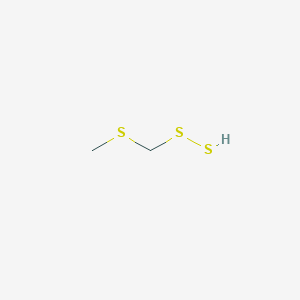
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)

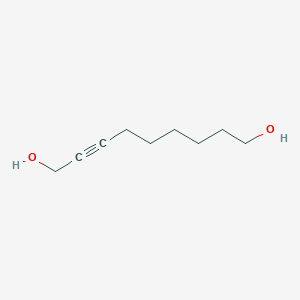
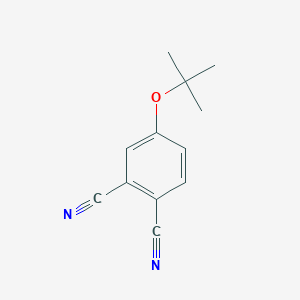

![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)

![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)

![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
